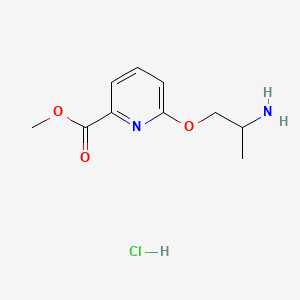
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is a heterocyclic compound that features an azetidine ring fused to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride typically involves the formation of the azetidine ring followed by its fusion with the pyrimidine core. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction mixture being heated to around 60°C .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and pyrimidine core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with similar structural features.
N-Boc-3-iodoazetidine: Used in the synthesis of functionalized heterocyclic compounds.
Uniqueness
Ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate dihydrochloride is unique due to its specific combination of the azetidine ring and pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H17Cl2N3O2 |
|---|---|
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
ethyl 2-(azetidin-3-yl)-6-methylpyrimidine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C11H15N3O2.2ClH/c1-3-16-11(15)9-4-7(2)13-10(14-9)8-5-12-6-8;;/h4,8,12H,3,5-6H2,1-2H3;2*1H |
Clave InChI |
CXNDCZPIMSXSTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NC(=C1)C)C2CNC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)
![1-Azaspiro[3.5]nonan-3-one](/img/structure/B13510677.png)

![(5-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B13510699.png)

![2-[3-(1,2-Oxazol-3-yl)oxetan-3-yl]acetic acid](/img/structure/B13510706.png)








